molecular formula C6H8N2O B1445444 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine CAS No. 1383675-84-0

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

Cat. No. B1445444
M. Wt: 124.14 g/mol
InChI Key: IASRYLKZYZPWRV-UHFFFAOYSA-N
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Description

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is a compound that has been patented by Pfizer Inc . It is an inhibitor of PDE4 isozymes, especially with a binding affinity for the PDE4B isoform . The compound is used in methods for treating central nervous system (CNS), metabolic, autoimmune, and inflammatory diseases or disorders .


Molecular Structure Analysis

The empirical formula of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid is C7H8N2O3 . Its molecular weight is 168.15 .


Physical And Chemical Properties Analysis

The compound is a solid . Its empirical formula is C7H8N2O3 and its molecular weight is 168.15 .

Scientific Research Applications

Synthesis and Structural Analysis

  • An efficient synthesis method for 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives has been developed, showing the potential for creating novel compounds in this class with good yields. This process involves intramolecular etherification through dehydration of a 1,5-diol intermediate in acidic media (R. Abonía et al., 2010).
  • Structural analysis of various 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives has been conducted, revealing different intermolecular hydrogen bonding patterns and molecular conformations in these compounds (Juan C Castillo et al., 2009).

Biological Activity and Applications

  • 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives have been identified as selective inhibitors of Phosphodiesterase 4B (PDE-4B), indicating their potential in treating central nervous system, metabolic, autoimmune, and inflammatory diseases (A. Abdel-Magid, 2017).
  • A study on pyrazolo[5,1-b][1,3]oxazine derivatives revealed their versatility as synthetic building blocks, expanding the possibilities for the creation of novel heterocyclic compounds for biological screening (Belem Avila et al., 2011).
  • Certain pyrazolo[5,1-b][1,3]oxazine derivatives have shown pronounced biological applications such as anticancer, antitubercular, anti-inflammatory, antibacterial, and antifungal activities, also inhibiting COX-1 and COX-2 enzymes (K. Dawood et al., 2020).

Pharmaceutical Development

  • Novel derivatives of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine have been synthesized and evaluated for their anti-inflammatory, analgesic, and antimicrobial activities, showing promising results as PDE-4 inhibitors (V. Srivastava & Surya P. Singh, 2020).
  • In the context of neuroprotection, 2-methyl-5H-benzo[d]pyrazolo[5,1-b][1,3]oxazin-5-imine, structurally related to edaravone, has demonstrated stronger inhibitory effects on oxidative stress and enhanced neuroprotection in acute ischemic injury (Huanyu Ni et al., 2018).

Safety And Hazards

The safety data sheet for 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid indicates that it is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 .

Future Directions

The patent by Pfizer Inc. suggests that 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine compounds could be used in methods for treating central nervous system (CNS), metabolic, autoimmune, and inflammatory diseases or disorders . This suggests potential future directions in the development of treatments for these conditions.

properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-8-6(9-5-1)2-3-7-8/h2-3H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASRYLKZYZPWRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101265109
Record name 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

CAS RN

1383675-84-0
Record name 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1383675-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
C McBride, L Trzoss, D Povero, M Lazic… - Journal of Medicinal …, 2022 - ACS Publications
Inappropriate activation of the NLRP3 inflammasome has been implicated in multiple inflammatory and autoimmune diseases. Herein, we aimed to develop novel NLRP3 inhibitors that …
Number of citations: 18 pubs.acs.org
D Povero, M Lazic, C McBride, G Ambrus-Aikelin… - … of Pharmacology and …, 2023 - ASPET
The NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome is a multiprotein complex and component of the innate immune system that is activated by exogenous …
Number of citations: 3 jpet.aspetjournals.org
PA Bethel, AD Campbell, FW Goldberg, PD Kemmitt… - Tetrahedron, 2012 - Elsevier
We have developed an improved synthesis of 3-(hetero)aryl pyrazolo[1,5-a]pyridines (such as 3-(2,5-dichloropyrimidin-4-yl)pyrazolo[1,5-a]pyridine (8)) via an optimized synthesis and …
Number of citations: 18 www.sciencedirect.com
VE Zhulanov, MV Dmitriev, AN Maslivets - Russian Journal of Organic …, 2017 - Springer
Thermolysis of methyl 3-acyl-1-[(diphenylmethylidene)amino]-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates generates 4-acyl-1-(diphenylmethylidene)-3-(methoxycarbonyl)-1H-…
Number of citations: 4 link.springer.com
AF Abdel-Magid - ACS medicinal chemistry letters, 2017 - ACS Publications
The invention in this patent application relates to 6, 7-dihydro-5H-pyrazolo [5, 1-b][1, 3] oxazine derivatives represented generally by formula I. These compounds are inhibitors of PDE-4 …
Number of citations: 3 pubs.acs.org
KM Dawood, TA Farghaly… - Current Organic …, 2020 - ingentaconnect.com
Pyrazolo-oxazine fused systems are interesting classes of heterocyclic compounds exhibiting pronounced biological applications such as anticancer, antitubercular, anti-inflammatory, …
Number of citations: 7 www.ingentaconnect.com
AM Venkatesan, A Agarwal, T Abe… - Journal of medicinal …, 2006 - ACS Publications
The design and synthesis of a series of 6-methylidene penems containing [6,5]-fused bicycles (thiophene, imidazole, or pyrazle-fused system) as novel class A, B, and C β-lactamase …
Number of citations: 59 pubs.acs.org
Y Ohba, K Adachi, T Furukawa… - ACS Medicinal …, 2023 - ACS Publications
The NLRP3 inflammasome plays an important role in the defense mechanism of the innate immune system and has recently attracted much attention as a drug target for various …
Number of citations: 0 pubs.acs.org
M Bertinaria, S Gastaldi, E Marini - Inflammasome Biology, 2023 - Elsevier
The NLRP3 inflammasome is one of the most attractive drug targets today because of the wide range of possible therapeutic applications, as highlighted in previous chapters. Both …
Number of citations: 0 www.sciencedirect.com
VE Zhulanov, MV Dmitriev, AN Maslivets, M Rubin - researchgate.net
Generation of hydrazoylketenes by thermal decomposition of N-(diphenylenamino) pyrrolediones is accompanied by 5-exo-trig ring closure to furnish a zwitterionic dihydropyrazolone …
Number of citations: 0 www.researchgate.net

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